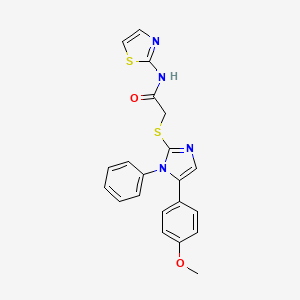

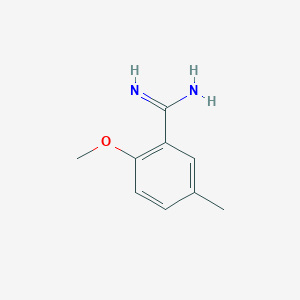

5-(Azidomethyl)-3-tert-butyl-4,5-dihydro-1,2-oxazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Chemical Reactions Analysis

Azide-modified compounds are known to participate in click reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) . These reactions are often used for the introduction of affinity tags or the formation of bioconjugates .Aplicaciones Científicas De Investigación

Synthesis and Medicinal Chemistry

- 5-(Azidomethyl)-3-tert-butyl-4,5-dihydro-1,2-oxazole and related compounds have been utilized in the synthesis of various 1,2,3-triazole analogues, showing significant application in medicinal chemistry. For instance, in the study of HIV-1 inhibitors, 1,2,3-triazole analogues of the anti-HIV-1 lead compound TSAO-T were synthesized, demonstrating potent anti-HIV-1 activity (Álvarez et al., 1994).

Energetic Material Research

- Research has been conducted on high-density energetic salts of triazoles, demonstrating potential applications in creating explosive compounds. For example, salts of trinitromethyl-substituted triazoles exhibited high density, moderate to good thermal stability, and excellent detonation properties (Thottempudi & Shreeve, 2011).

Organic Synthesis and Catalysis

- The compound has been used in developing synthetic protocols for 5-halo-1,2,3-triazoles, with TBDMSCl-activated aerobic oxidative halogenations. This method includes the use of mild and non-oxidative additives and a wide scope of substrates (Li et al., 2013).

Coordination Chemistry

- In coordination chemistry, 4,5-dihydro-1,3-oxazole ligands, such as this compound, are used as chiral auxiliaries in transition metal-catalyzed asymmetric syntheses. These ligands offer versatility, straightforward synthesis, and modulation of chiral centers near donor atoms (Gómez, Muller, & Rocamora, 1999).

Antimicrobial Research

- Derivatives of this compound have been synthesized and evaluated for their antimicrobial activities against various bacteria and fungi, contributing to the development of novel antibacterial and antifungal agents (Ouahrouch et al., 2014).

Drug Discovery and Development

- Compounds related to this compound have been extensively researched for their potential in drug discovery and development, particularly in areas such as antiviral, anticancer, and anti-inflammatory therapies (Zhou & Wang, 2012).

Mecanismo De Acción

The mechanism of action of a compound depends on its structure and the context in which it is used. For example, azacitidine, an azide-modified nucleoside, is thought to have antineoplastic activity via two mechanisms – at low doses, by inhibiting of DNA methyltransferase, causing hypomethylation of DNA, and at high doses, by its direct cytotoxicity to abnormal hematopoietic cells in the bone marrow through its incorporation into DNA and RNA, resulting in cell death .

Propiedades

IUPAC Name |

5-(azidomethyl)-3-tert-butyl-4,5-dihydro-1,2-oxazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O/c1-8(2,3)7-4-6(13-11-7)5-10-12-9/h6H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQPUCUWIPIAGLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NOC(C1)CN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-benzyl-N-(2-chloro-5-(trifluoromethyl)phenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2664051.png)

![Methyl 2-[methyl-(2-oxochromene-3-carbonyl)amino]benzoate](/img/structure/B2664056.png)

![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2664059.png)

![N-(2-chloro-4-methylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2664060.png)

![2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2664064.png)

![N-(3-chloro-4-methylphenyl)-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2664066.png)

![3-[[2,4-Dimethyl-3-[methyl(methylsulfonyl)amino]phenyl]sulfonylamino]propanoic acid](/img/structure/B2664067.png)

![4-(3-Chloro-4-hydroxyphenyl)-6-methyl-N-[(3-methyl-4-oxoquinazolin-2-yl)methyl]-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide](/img/structure/B2664068.png)